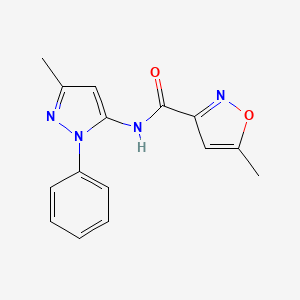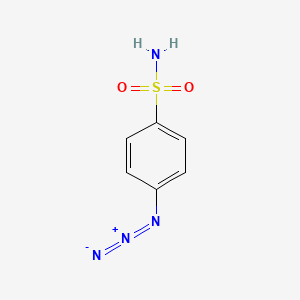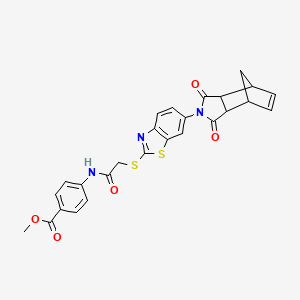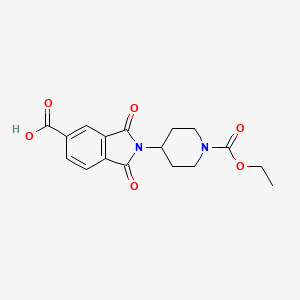![molecular formula C18H28Cl2NO3P B1226724 Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid is a dichlorobenzene.
Scientific Research Applications
GABAB Receptor Antagonism
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid, as part of a class of novel GABAB receptor antagonists, has been studied for its interactions with the GABAB receptor. Research demonstrated that these compounds, including CGP 54626 which is structurally similar, exhibit high potency in antagonizing the GABAB receptor, significantly affecting the Kd values in the hemisected rat spinal cord preparation. This indicates potential applications in neurological studies related to the GABAB receptor (Brugger et al., 1993).
Binding Characteristics as GABAB Agonist
The compound, as a selective GABAB receptor agonist, has been explored through binding experiments using various radioligands. Studies showed that gamma-hydroxybutyric acid (GHB) and similar compounds, including those with the cyclohexylmethylphosphinic acid structure, demonstrate selective agonist activity at GABAB receptors. This suggests potential applications in research focusing on GABAB receptor functionality and its pharmacological modulation (Mathivet et al., 1997).
Implications in Neuropharmacology
The antagonistic effects of similar compounds on baclofen-induced depression of synaptic currents in spinal dorsal horn neurons have been investigated. These studies provide insights into the neuropharmacological applications of cyclohexylmethylphosphinic acid derivatives, particularly in the context of modulating synaptic transmission in the spinal cord (Blake et al., 1993).
Chemical Synthesis and Materials Science
Beyond neuropharmacological applications, compounds with cyclohexane structures, similar to cyclohexylmethylphosphinic acid, have been synthesized and studied for their properties in materials science. These studies involve the synthesis of polyamides using cyclohexane-based monomers, demonstrating potential applications in polymer science and materials engineering (Yang et al., 1999).
properties
Molecular Formula |
C18H28Cl2NO3P |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24) |
InChI Key |
JGGVBBYJRQOPPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)


![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)
![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)



![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)


![N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide](/img/structure/B1226668.png)